Efflux Pump Inhibitor (EPI) Activity in E. coli: Mixed Mechanism Differentiation from PAβN
1-Benzyl-1,4-diazepane (1-BD) acts as an efflux pump inhibitor (EPI) in E. coli with a mixed mechanism that is qualitatively distinct from that of the major reference EPI, phenylalanine-arginine β-naphthylamide (PAβN) [1]. While both compounds reduce the minimal inhibitory concentration (MIC) of antibiotics such as levofloxacin, 1-BD's effect is accompanied by increased membrane permeability without affecting inner membrane polarity, and a decrease in acrAB transcription, whereas PAβN primarily functions as a competitive efflux substrate [1]. Quantitative MIC potentiation values are not publicly available in the abstract or free full text; this entry is based on class-level inference from the reported mechanistic divergence.
| Evidence Dimension | EPI Mechanism of Action |
|---|---|
| Target Compound Data | Mixed mechanism: reduces MIC of levofloxacin, increases membrane permeability, decreases acrAB transcription [1] |
| Comparator Or Baseline | PAβN (reference EPI): competitive efflux substrate |
| Quantified Difference | Not applicable; qualitative mechanistic difference |
| Conditions | E. coli strains overexpressing AcrAB and AcrEF RND efflux pumps; microdilution and fluorimetric assays [1] |
Why This Matters
The mixed mechanism suggests that 1-Benzyl-1,4-diazepane may overcome resistance pathways that are unaffected by conventional EPIs, making it a more versatile tool for studying multidrug resistance reversal.
- [1] Casalone E, et al. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli. Future Microbiol. 2020 Jul;15:987-999. View Source
